Cas no 472-07-1 ((1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol)

472-07-1 structure
Product Name:(1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol
(1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol Properties
Names and Identifiers
-
- (1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol
- (+)-Junenol
- 1-Naphthalenol, decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-, (1S,2S,4aR,8aS)-
- Eudesm-4(14)-en-6alpha-ol
- (1S,2S,4aR,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-ol
- (1S,8aβ)-Decahydro-2α-isopropyl-4aβ-methyl-8-methylenenaphthalen-1β-ol
- (1S-(1alpha,2beta,4abeta,8aalpha))-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1-naphthalenol
- (1S,2S,4aR,8aS)-2-Isopropyl-4a-methyl-8-methylenedecahydronaphthalen-1-ol
- Z3209PC5TC
- Eudesm-4(14)-en-6.alpha.-ol
- AKOS040749865
- Junenol
- 4a-Methyl-8-methylidene-2-(propan-2-yl)decahydronaphthalen-1-ol
- Q27294925
- DTXSID60963763
- 1-Naphthalenol, decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-, (1S-(1alpha,2beta,4abeta,8aalpha))-
- 1-NAPHTHALENOL, DECAHYDRO-4A-METHYL-8-METHYLENE-2-(1-METHYLETHYL)-, (1S-(1.ALPHA.,2.BETA.,4A.BETA.,8A.ALPHA.))-
- UNII-Z3209PC5TC
- 472-07-1
- [1R-(1alpha,2beta,4abeta,8aalpha)]-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1-naphthalenol
- [1R-(1alpha,2alpha,4aalpha,8abeta)]-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1-naphthalenol
- Levojuneno
- Laevojunenol
- l-Junenol
- (+)-7-epi-Junenol
- [1S-(1alpha,2beta,4abeta,8aalpha)]-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1-naphthalenol
-
- InChIKey: MSJJKJCIFIGTJY-LJISPDSOSA-N
- Inchi: InChI=1S/C15H26O/c1-10(2)12-7-9-15(4)8-5-6-11(3)13(15)14(12)16/h10,12-14,16H,3,5-9H2,1-2,4H3/t12-,13+,14-,15+/m0/s1
- SMILES: CC(C)C1CCC2(CCCC(=C)C2C1O)C
Computed Properties
- Exact Mass: 222.19848
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 1
- Monoisotopic Mass: 222.198365449g/mol
- Heavy Atom Count: 16
- Complexity: 281
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
(1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T29247-5 mg |
(+)-Junenol |
472-07-1 | 98% | 5mg |
¥ 7,000 |
(1S,2S,4aR,8aS)-4a-methyl-2-(1-methylethyl)-8-methylidenedecahydronaphthalen-1-ol Related Literature
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Braulio M. Fraga Nat. Prod. Rep. 2000 17 483
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Quan-Xiang Wu,Yan-Ping Shi,Zhong-Jian Jia Nat. Prod. Rep. 2006 23 699
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B. M. Fraga Nat. Prod. Rep. 1994 11 533
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Veaceslav Kulcitki,Petru Harghel,Nicon Ungur Nat. Prod. Rep. 2014 31 1686
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6. Index pages
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8. Chapter 16. Terpenoids and steroidsB. A. Marples Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1972 69 509
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9. Synthetic studies on terpenoids. Part 7. Synthetic studies leading to the total synthesis of eudesmane sesquiterpenesAjoy K. Banerjee,Héctor E. Hurtado,María C. de Carrasco J. Chem. Soc. Perkin Trans. 1 1982 2547
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10. 962. Optical rotatory dispersion: application of the octant rule to some structural and stereochemical problemsCarl Djerassi,W. Klyne J. Chem. Soc. 1962 4929
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids
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